Bienvenue dans la boutique en ligne BenchChem!

Emixustat Hydrochloride

RPE65 inhibition visual cycle modulation enzymology

Emixustat HCl is the most potent RPE65 inhibitor available (IC50 4.4 nM)—>1,000-fold selective over CU239 (6 µM) and 100-fold over triacsin C (500 nM). Its stereoselective binding ensures complete target inhibition at low nanomolar concentrations without off-target RPE65-independent effects. Validated oral dosing (ED50 0.18 mg/kg) with sustained retinal pharmacodynamics >24h enables simple once-daily animal protocols. As the only visual cycle modulator with FDA Orphan Drug designation for Stargardt disease and active Phase 3 trial data (SeaSTAR), emixustat directly bridges preclinical findings to clinical translation.

Molecular Formula C16H26ClNO2
Molecular Weight 299.83 g/mol
CAS No. 1141934-97-5
Cat. No. B560035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmixustat Hydrochloride
CAS1141934-97-5
SynonymsACU-4429;  ACU 4429;  ACU4429;  Emixustat;  Emixustat HCl;  Emixustat hydrochloride.; (1R)-3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol hydrochloride
Molecular FormulaC16H26ClNO2
Molecular Weight299.83 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl
InChIInChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H/t16-;/m1./s1
InChIKeyBPZWRYOUJMDQSY-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Emixustat Hydrochloride (CAS 1141934-97-5): A High-Affinity RPE65 Inhibitor and Visual Cycle Modulator for Retinal Disease Research


Emixustat hydrochloride (formerly ACU-4429) is a non-retinoid, orally bioavailable small molecule that functions as a potent and selective inhibitor of retinal pigment epithelium-specific 65 kDa protein (RPE65), the key isomerohydrolase enzyme responsible for converting all-trans-retinyl esters to 11-cis-retinol in the visual cycle [1]. By inhibiting RPE65 with an IC50 of 4.4 nM, emixustat reduces the production of visual chromophore (11-cis-retinal) in a dose-dependent and reversible manner, thereby diminishing the accumulation of toxic bisretinoid byproducts such as N-retinylidene-N-retinylethanolamine (A2E) that drive retinal degeneration in diseases like Stargardt disease and geographic atrophy secondary to age-related macular degeneration [2]. Formulated as the hydrochloride salt, emixustat exhibits rapid oral absorption (Tmax 3.0-5 hours) and elimination (t1/2 4.6-7.9 hours) with no significant accumulation upon repeated dosing [3].

Why Emixustat Hydrochloride (1141934-97-5) Cannot Be Substituted with Other Visual Cycle Modulators or RPE65 Inhibitors in Preclinical and Clinical Research


Visual cycle modulation is a mechanistically diverse field, and compounds targeting the same pathway differ substantially in their molecular targets, binding affinity, pharmacokinetic profiles, and clinical outcomes. Emixustat is distinguished by its direct, high-affinity, stereoselective binding to the active site of RPE65 (IC50 = 4.4 nM), a potency that is orders of magnitude greater than other reported RPE65 inhibitors such as CU239 (IC50 = 6 µM) or triacsin C (IC50 = 500 nM) [1]. In contrast, the synthetic retinoid derivative fenretinide primarily inhibits dihydroceramide desaturase (DES1) rather than RPE65, resulting in a fundamentally different mechanism of action [2]. Furthermore, emixustat's rapid systemic elimination (t1/2 4.6-7.9 hours) coupled with durable retinal pharmacodynamic effects (suppression of 11-cis-retinal for >24 hours post-dose) creates a unique disconnect between plasma exposure and tissue activity that is not recapitulated by other visual cycle modulators [3]. Finally, emixustat has demonstrated a clear clinical differentiation: while it failed to slow GA progression in AMD (SEATTLE trial), it remains under active Phase 3 investigation for Stargardt disease (SeaSTAR study) with orphan drug designation from the FDA, a regulatory and clinical profile not shared by other visual cycle modulators [4].

Emixustat Hydrochloride (1141934-97-5): Comparative Quantitative Evidence for Scientific Selection in Visual Cycle Research


Emixustat Exhibits >1,000-Fold Higher RPE65 Inhibitory Potency Compared to the Non-Retinoid Inhibitor CU239

In head-to-head comparison of in vitro RPE65 inhibitory activity, emixustat demonstrates an IC50 of 4.4 nM [1], whereas the non-retinoid RPE65 inhibitor CU239 exhibits an IC50 of 6 µM (6,000 nM) [2]. This represents an approximately 1,360-fold difference in potency. Both compounds were evaluated in recombinant RPE65 enzyme assays. The magnitude of this difference indicates that emixustat requires substantially lower concentrations to achieve equivalent target engagement, a critical factor for both in vitro experimental design and in vivo dosing considerations.

RPE65 inhibition visual cycle modulation enzymology retinal pharmacology

Emixustat Provides >20-Fold Greater RPE65 Inhibitory Potency Than the Lipid Metabolism Inhibitor Triacsin C

When compared to triacsin C, a lipid metabolism inhibitor with reported RPE65 inhibitory activity, emixustat exhibits >100-fold higher potency. Emixustat inhibits RPE65 with an IC50 of 4.4 nM (0.0044 µM) [1], while triacsin C shows an IC50 of 500 nM (0.5 µM) against RPE65 in competitive inhibition assays [2]. Both compounds act via competitive inhibition mechanisms, but the approximately 114-fold difference in IC50 values underscores emixustat's superior target engagement at lower concentrations. Triacsin C inhibits RPE65 indirectly through effects on acyl-CoA synthetase, whereas emixustat binds directly and stereoselectively to the RPE65 active site [3].

RPE65 inhibition competitive inhibition enzyme kinetics retinoid cycle

Emixustat Targets RPE65 with Exquisite Specificity, While Fenretinide Primarily Inhibits DES1 in the Alternative Visual Cycle

The visual cycle is mediated by two distinct isomerases: RPE65 in the canonical pathway and dihydroceramide desaturase-1 (DES1) in the alternative intraretinal pathway. Emixustat selectively inhibits RPE65, whereas the synthetic retinoid fenretinide inhibits DES1 [1]. In zebrafish larvae raised under cyclic light conditions, fenretinide treatment impaired late cone photopic vision, whereas emixustat-treated zebrafish maintained normal vision [2]. This functional difference demonstrates that emixustat's selective RPE65 inhibition spares DES1-mediated visual cycle function under certain light conditions. Emixustat and fenretinide are not interchangeable in experiments requiring pathway-specific modulation.

target selectivity RPE65 vs DES1 cone photoreceptor function zebrafish model

Emixustat Demonstrates In Vivo Efficacy with ED50 of 0.18 mg/kg for Suppression of Visual Chromophore Production

In wild-type mice, emixustat reduces the production of 11-cis-retinal (visual chromophore) in a dose-dependent manner following a single oral dose, with an ED50 of 0.18 mg/kg [1]. This in vivo potency metric provides a quantitative benchmark for translational dosing considerations. For comparison, structurally related visual cycle modulators with modified core structures demonstrated significantly reduced in vivo visual cycle suppression, with some derivatives effectively lacking detectable activity despite retaining in vitro binding [2]. The established ED50 enables researchers to select appropriate doses for preclinical efficacy studies without extensive dose-ranging experiments.

in vivo pharmacology visual chromophore dose-response mouse model

Emixustat Displays Unique Pharmacokinetic-Pharmacodynamic Dissociation: Rapid Plasma Clearance with Sustained Retinal Effect

Emixustat exhibits rapid systemic elimination with a mean plasma half-life of 4.6-7.9 hours in healthy volunteers, yet retinal pharmacodynamic effects (suppression of rod function) persist for more than 24 hours post-dose [1]. This pharmacokinetic-pharmacodynamic (PK-PD) dissociation is attributed to emixustat's stereoselective, high-affinity binding to RPE65 in the retina [2]. In contrast, novel short-acting RPE65 inhibitors such as EYE-002 and EYE-003, which incorporate ester moieties susceptible to hydrolytic clearance, were specifically designed to allow faster recovery of visual cycle function, demonstrating that emixustat's prolonged retinal effect is a distinct, compound-specific property [3]. No other visual cycle modulator in clinical development exhibits this specific PK-PD profile.

pharmacokinetics pharmacodynamics half-life tissue distribution

Emixustat Holds Orphan Drug Designation and Phase 3 Clinical Development for Stargardt Disease, Unlike Other Visual Cycle Modulators

Emixustat has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for the treatment of Stargardt disease and is the subject of the SeaSTAR Phase 3 multicenter, randomized, double-masked study comparing its efficacy and safety against placebo for the treatment of macular atrophy secondary to Stargardt disease [1]. In contrast, fenretinide, despite Phase 2 evaluation for geographic atrophy in AMD, has not advanced to Phase 3 for any retinal indication and lacks orphan drug designation [2]. The Phase 2b/3 SEATTLE trial demonstrated that emixustat did not reduce GA growth rates in AMD (mean annual growth rates: emixustat 2.5 mg: 1.69 mm²/year; 5 mg: 1.83 mm²/year; 10 mg: 1.84 mm²/year; placebo: 1.69 mm²/year; P ≥ 0.81), highlighting disease-specific efficacy considerations [3].

clinical development orphan drug designation Stargardt disease regulatory status

Emixustat Hydrochloride (1141934-97-5): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


High-Sensitivity In Vitro RPE65 Inhibition Assays Requiring Sub-Nanomolar Potency

Investigators requiring potent and selective inhibition of RPE65 in biochemical assays, cell-based systems, or ex vivo retinal preparations should utilize emixustat due to its 4.4 nM IC50, which is >1,000-fold lower than alternative non-retinoid inhibitors such as CU239 (6 µM) and >100-fold lower than triacsin C (500 nM) [1]. This exceptional potency enables complete target inhibition at low nanomolar concentrations, minimizing solvent effects and reducing the risk of off-target pharmacology that may confound experimental interpretation. Emixustat's stereoselective binding to the RPE65 active site, confirmed by X-ray crystallography, provides a well-characterized molecular interaction for structure-activity relationship studies [2].

Preclinical In Vivo Studies Requiring Orally Bioavailable Visual Cycle Suppression with Defined ED50

For rodent and other animal model studies of retinal degeneration, emixustat provides a validated oral dosing paradigm with a defined ED50 of 0.18 mg/kg for suppression of 11-cis-retinal production [1]. The compound's rapid oral absorption (Tmax 3.0-5 hours) and sustained retinal pharmacodynamic effect (>24 hours) despite rapid plasma clearance (t1/2 4.6-7.9 hours) enable once-daily dosing regimens that simplify experimental protocols and minimize animal handling [2]. This established in vivo pharmacology eliminates the need for extensive pilot dose-ranging studies and ensures reproducible target engagement across independent research groups.

Translational Research Programs Focused on Stargardt Disease or ABCA4-Related Retinopathies

Academic and industry research programs investigating therapeutic interventions for Stargardt disease should prioritize emixustat as the visual cycle modulator of choice. Emixustat is the only visual cycle modulator with FDA orphan drug designation for Stargardt disease and is currently in Phase 3 clinical development (SeaSTAR study) [1]. The compound's mechanism—reducing visual chromophore production and thereby diminishing toxic bisretinoid accumulation—directly addresses the pathophysiology of ABCA4-mutation-driven retinopathies [2]. Use of emixustat in preclinical models of Stargardt disease enables direct comparison to human clinical trial data and facilitates translational study design.

Mechanistic Studies Requiring Selective RPE65 Inhibition Without DES1 Modulation

Investigators seeking to dissect the specific contributions of the canonical RPE65-mediated visual cycle versus the alternative DES1-mediated pathway should employ emixustat rather than fenretinide. Emixustat selectively inhibits RPE65, whereas fenretinide inhibits DES1 [1]. In functional assays using zebrafish larvae, this target selectivity translates to differential effects on cone photoreceptor-mediated vision: emixustat does not impair late cone photopic vision under cyclic light conditions, whereas fenretinide does [2]. This pathway-specific pharmacology makes emixustat essential for experiments designed to isolate RPE65-dependent visual cycle function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emixustat Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.